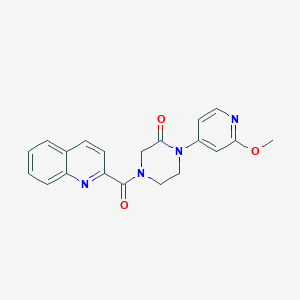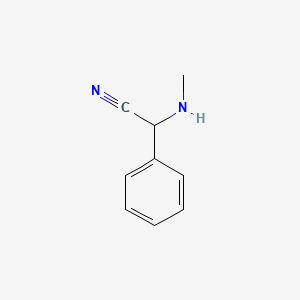![molecular formula C17H17FN4O2S B2974374 Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 852375-20-3](/img/structure/B2974374.png)
Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of triazole . Triazoles are a class of heterocyclic compounds, which are cyclic compounds with at least two different elements as atom of ring members . Triazoles contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
科学研究应用
Antibacterial Agents
Nitrogen-containing heterocycles like the one have been found to exhibit significant antibacterial properties. The triazolopyridazine nucleus, in particular, has shown promise in combating both Gram-positive and Gram-negative bacteria. For instance, derivatives of triazolopyridazine have been synthesized and tested for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Some compounds have demonstrated moderate to good antibacterial activities, with certain derivatives showing superior activities comparable to first-line antibacterial agents like ampicillin .
Anticancer Research
The structural complexity of triazolopyridazine derivatives lends them to exploration as potential anticancer agents. The ability to modify the core structure and append various functional groups allows for the synthesis of compounds with targeted anticancer activity. These compounds can be designed to interact with specific cancer cell receptors or enzymes, potentially leading to the development of new chemotherapeutic drugs .
Antimicrobial Activity
Beyond antibacterial applications, the compound’s derivatives can also be explored for broader antimicrobial effects. This includes the potential to develop new treatments for fungal infections and other microbial diseases. The structural adaptability of the compound allows for fine-tuning its pharmacokinetic properties to enhance its effectiveness against a variety of microbial pathogens .
Enzyme Inhibition
Triazolopyridazine derivatives have been investigated for their role as enzyme inhibitors. These compounds can be tailored to inhibit specific enzymes that are crucial in disease pathways. For example, they can be designed to target enzymes involved in inflammatory responses, making them potential candidates for anti-inflammatory drugs .
Antiviral Agents
The triazolopyridazine core has been associated with antiviral properties. Derivatives of this compound have been applied as anti-HIV-1 reagents, showcasing their potential in the field of antiviral drug development. The ability to inhibit viral replication by interfering with viral enzymes or blocking receptor binding makes these compounds valuable for further research .
Analgesic and Anti-inflammatory Applications
The analgesic and anti-inflammatory properties of triazolopyridazine derivatives make them suitable for the development of pain relief medications. Their ability to modulate pain receptors or reduce inflammatory cytokines could lead to new treatments for chronic pain and inflammatory diseases .
Neurological Disorders
Some triazolopyridazine derivatives have shown potential in the treatment of neurological disorders. Their interaction with neurotransmitter receptors or inhibition of neurodegenerative enzymes suggests that they could be used in the management of conditions such as anxiety, depression, and other mood disorders .
Pharmacokinetic Studies
In silico pharmacokinetic and molecular modeling studies of triazolopyridazine derivatives provide insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is crucial for drug development, as it helps predict the compound’s behavior in the human body and its potential as a therapeutic agent .
安全和危害
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can make specific interactions with different target receptors .
Mode of Action
Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to diverse pharmacological effects .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The action of similar compounds may be influenced by various factors, including the chemical environment and the presence of other molecules .
属性
IUPAC Name |
ethyl 2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-3-13(17(23)24-4-2)25-15-9-8-14-19-20-16(22(14)21-15)11-6-5-7-12(18)10-11/h5-10,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLXCUKRGSZDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN2C(=NN=C2C3=CC(=CC=C3)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(prop-2-en-1-yl)urea](/img/structure/B2974297.png)
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2974298.png)


![N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2974301.png)

![[(1-Ethynylcyclopropyl)methyl]benzene](/img/structure/B2974304.png)
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2974306.png)
![2-(2-chlorobenzyl)-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2974309.png)
![2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2974310.png)
![2-Chloro-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]propan-1-one](/img/structure/B2974311.png)
![4-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]pyridine](/img/structure/B2974312.png)
![N-[[2-(aminomethyl)-5-fluorophenyl]methyl]-N-methylethanamine](/img/structure/B2974313.png)